![molecular formula C7H14ClO3PS B14594380 Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate CAS No. 61609-44-7](/img/structure/B14594380.png)
Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate is an organophosphorus compound known for its unique chemical structure and reactivity. This compound features a phosphonate group, a chloro-substituted ethenyl group, and a methylsulfanyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable chloro-substituted alkene in the presence of a base. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with 2-chloro-2-(methylsulfanyl)ethene under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Substitution: Formation of phosphonates with different substituents.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of diethyl [2-chloro-2-(ethyl)phosphonate].
Wissenschaftliche Forschungsanwendungen
Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate involves its reactivity with nucleophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. The phosphonate group can participate in various biochemical pathways, potentially inhibiting enzymes by mimicking phosphate esters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl [2-chloro-2-(methylsulfanyl)ethyl]phosphonate: Similar structure but with an ethyl group instead of an ethenyl group.
Dimethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate is unique due to the presence of both a chloro and a methylsulfanyl group on the ethenyl moiety, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
CAS-Nummer |
61609-44-7 |
|---|---|
Molekularformel |
C7H14ClO3PS |
Molekulargewicht |
244.68 g/mol |
IUPAC-Name |
1-chloro-2-diethoxyphosphoryl-1-methylsulfanylethene |
InChI |
InChI=1S/C7H14ClO3PS/c1-4-10-12(9,11-5-2)6-7(8)13-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
MNHRVCOCDCUXFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C=C(SC)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


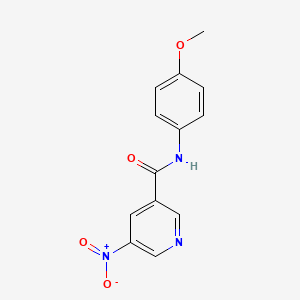
![3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-](/img/structure/B14594300.png)
![Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-](/img/structure/B14594302.png)

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)-](/img/structure/B14594316.png)

silane](/img/structure/B14594329.png)
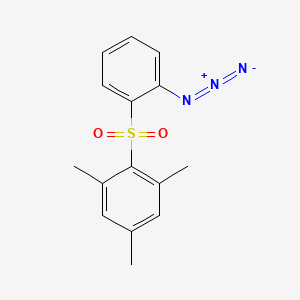

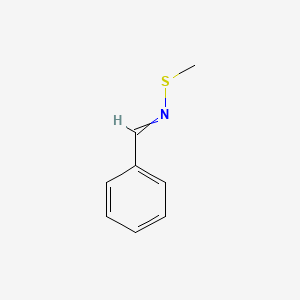
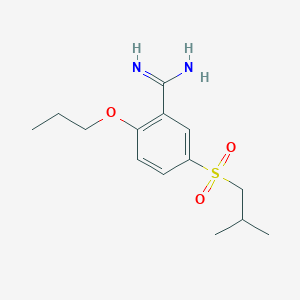

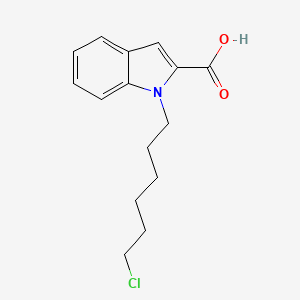
![[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B14594372.png)
